An In-depth Technical Guide to the Chemical Properties of 2-Phenylquinoline-4-carbohydrazide
An In-depth Technical Guide to the Chemical Properties of 2-Phenylquinoline-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Promise of 2-Phenylquinoline-4-carbohydrazide
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its rigid, planar structure and ability to intercalate with DNA and interact with various enzyme active sites have made it a cornerstone of drug discovery. Within this esteemed class of heterocycles, 2-phenylquinoline derivatives have emerged as particularly promising candidates for therapeutic development. This guide focuses on a key intermediate and bioactive molecule in its own right: 2-Phenylquinoline-4-carbohydrazide .
This technical guide will provide a comprehensive overview of the chemical properties of 2-Phenylquinoline-4-carbohydrazide, from its synthesis and characterization to its reactivity and burgeoning applications in drug development. The information presented herein is intended to equip researchers with the foundational knowledge required to effectively utilize this versatile molecule in their own investigations.
Core Molecular Attributes
2-Phenylquinoline-4-carbohydrazide is a solid, crystalline compound with the molecular formula C₁₆H₁₃N₃O.[1][2] Its structure features a quinoline core substituted with a phenyl group at the 2-position and a carbohydrazide moiety at the 4-position. This unique arrangement of functional groups imparts a specific set of chemical and physical properties that are central to its utility.
| Property | Value | Source |
| IUPAC Name | 2-phenylquinoline-4-carbohydrazide | [1] |
| CAS Number | 4779-54-8 | [1][2] |
| Molecular Formula | C₁₆H₁₃N₃O | [1][2] |
| Molecular Weight | 263.29 g/mol | [1] |
| Melting Point | 222 °C | [2] |
| Physical Form | Powder | [3] |
Synthesis of 2-Phenylquinoline-4-carbohydrazide: A Step-by-Step Protocol
The synthesis of 2-Phenylquinoline-4-carbohydrazide is typically achieved through a two-step process, beginning with the well-established Pfitzinger reaction to construct the 2-phenylquinoline-4-carboxylic acid core, followed by conversion to the corresponding carbohydrazide.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway to 2-Phenylquinoline-4-carbohydrazide.
Part 1: Synthesis of 2-Phenylquinoline-4-carboxylic acid (Pfitzinger Reaction)
The Pfitzinger reaction is a classic method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound. In this case, acetophenone provides the necessary carbon atoms to form the second ring and the phenyl substituent.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1 equivalent) in a 33% aqueous solution of potassium hydroxide.
-
Addition of Carbonyl: To this solution, add a solution of acetophenone (1.1 equivalents) in ethanol.
-
Reflux: Heat the reaction mixture to reflux (approximately 85°C) and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Acidification: Dissolve the residue in water and acidify with 3 M hydrochloric acid to a pH of 5-6.
-
Isolation: The product, 2-phenylquinoline-4-carboxylic acid, will precipitate as a solid. Collect the solid by filtration, wash with water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol to afford a yellow powder.[4]
Part 2: Synthesis of 2-Phenylquinoline-4-carbohydrazide
The carboxylic acid is first converted to its corresponding ethyl ester, which then readily undergoes hydrazinolysis to yield the desired carbohydrazide.
Experimental Protocol:
-
Esterification: Suspend 2-phenylquinoline-4-carboxylic acid (1 equivalent) in absolute ethanol. Add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. The ethyl ester will precipitate and can be collected by filtration.
-
Hydrazinolysis: Dissolve the crude ethyl 2-phenylquinoline-4-carboxylate in ethanol. Add an excess of hydrazine hydrate (5-10 equivalents).
-
Reflux: Reflux the mixture for 6-8 hours.
-
Isolation: Upon cooling, the 2-Phenylquinoline-4-carbohydrazide will crystallize out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the final product.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic data for 2-Phenylquinoline-4-carbohydrazide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The aromatic region of the ¹H NMR spectrum of 2-phenylquinoline derivatives can be complex due to overlapping signals.[5] For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY and HMBC are highly recommended.[5]
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm):
-
~10.28 (s, 1H, -NH-): This singlet corresponds to the secondary amine proton of the hydrazide group and is exchangeable with D₂O.[6]
-
~8.84-7.21 (m, 11H, Ar-H): A complex multiplet representing the protons of the quinoline and phenyl rings.
-
~4.5 (br s, 2H, -NH₂): A broad singlet for the primary amine protons of the hydrazide, also exchangeable with D₂O.
-
-
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm):
-
~165.0 (C=O): Carbonyl carbon of the carbohydrazide.
-
~156.0 - 118.0 (Ar-C): A series of peaks corresponding to the aromatic carbons of the quinoline and phenyl rings.
-
Infrared (IR) Spectroscopy
-
IR (KBr, cm⁻¹):
-
3300-3450 (N-H stretching): Two distinct bands for the -NH₂ group and one for the -NH- group.
-
~1650 (C=O stretching): A strong absorption band for the amide carbonyl group.
-
~1600, 1550, 1480 (C=C and C=N stretching): Bands characteristic of the aromatic rings.
-
Mass Spectrometry
-
HRMS (ESI): Calculated for C₁₆H₁₄N₃O [M+H]⁺: 264.1131; Found: 264.1135.
Reactivity and Chemical Transformations
The chemical reactivity of 2-Phenylquinoline-4-carbohydrazide is dominated by the nucleophilic character of the hydrazide moiety. This functional group serves as a versatile handle for the synthesis of a wide array of derivatives.
Diagram of Key Reactions
Caption: Common chemical transformations of 2-Phenylquinoline-4-carbohydrazide.
-
Formation of Hydrazones (Schiff Bases): The terminal -NH₂ group readily condenses with aldehydes and ketones to form the corresponding hydrazones. This reaction is often a key step in the synthesis of more complex bioactive molecules.[7][8]
-
Cyclization Reactions: The carbohydrazide can be used as a synthon for the construction of various five-membered heterocycles. For instance, reaction with carbon disulfide in the presence of a base can lead to the formation of 1,3,4-oxadiazole derivatives.
-
Acylation: The nitrogen atoms of the hydrazide can be acylated using acid chlorides or anhydrides to produce N-acyl derivatives.
Applications in Drug Discovery and Development
The 2-phenylquinoline scaffold, functionalized with a carbohydrazide at the 4-position, has proven to be a fertile ground for the discovery of novel therapeutic agents.
Anticancer Activity
-
Tubulin Polymerization Inhibition: Derivatives of 2-phenylquinoline-4-carboxamide have been identified as a new class of tubulin polymerization inhibitors.[9] These compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[9] Molecular docking studies have shown that these molecules can bind to the colchicine binding site of tubulin.[9]
-
Histone Deacetylase (HDAC) Inhibition: The 2-phenylquinoline-4-carboxylic acid framework has been utilized as a cap group in the design of novel histone deacetylase (HDAC) inhibitors.[4][10][11] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[10][11] Hydrazide derivatives, in particular, have shown promising and selective inhibitory activity against certain HDAC isoforms, such as HDAC3.[4][10][11]
Anti-inflammatory and Analgesic Activity
Novel carboxamide derivatives synthesized from 2-Phenylquinoline-4-carbohydrazide have demonstrated significant anti-inflammatory and analgesic properties in animal models.[6] Some of these compounds have shown efficacy comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium.[6]
Neurokinin-3 (NK3) Receptor Antagonism
N',2-diphenylquinoline-4-carbohydrazide derivatives have been developed as potent antagonists of the neurokinin-3 (NK3) receptor.[12] These antagonists have shown promise in preclinical studies for the treatment of central nervous system (CNS) disorders.[12]
Conclusion
2-Phenylquinoline-4-carbohydrazide is a molecule of significant interest to the medicinal chemistry community. Its straightforward synthesis, versatile reactivity, and the proven biological activity of its derivatives make it an invaluable building block for the development of new therapeutic agents. This guide has provided a detailed overview of its chemical properties, synthesis, and applications, with the aim of fostering further research and innovation in this exciting area of drug discovery.
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